RR-11a

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

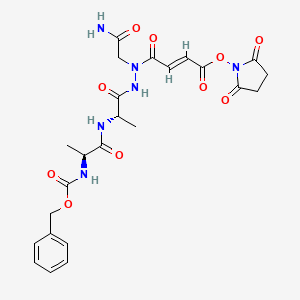

C24H28N6O10 |

|---|---|

Molecular Weight |

560.5 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (E)-4-[(2-amino-2-oxoethyl)-[[(2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]amino]-4-oxobut-2-enoate |

InChI |

InChI=1S/C24H28N6O10/c1-14(27-24(38)39-13-16-6-4-3-5-7-16)22(36)26-15(2)23(37)28-29(12-17(25)31)18(32)10-11-21(35)40-30-19(33)8-9-20(30)34/h3-7,10-11,14-15H,8-9,12-13H2,1-2H3,(H2,25,31)(H,26,36)(H,27,38)(H,28,37)/b11-10+/t14-,15-/m0/s1 |

InChI Key |

OBTLSXIZYGMZRE-BWLFODOESA-N |

Isomeric SMILES |

C[C@@H](C(=O)NN(CC(=O)N)C(=O)/C=C/C(=O)ON1C(=O)CCC1=O)NC(=O)[C@H](C)NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CC(C(=O)NN(CC(=O)N)C(=O)C=CC(=O)ON1C(=O)CCC1=O)NC(=O)C(C)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of RR-11a

For Researchers, Scientists, and Drug Development Professionals

Abstract

RR-11a is a synthetic, irreversible inhibitor of legumain (asparaginyl endopeptidase), a cysteine protease overexpressed in the tumor microenvironment and implicated in various pathologies, including cancer and Alzheimer's disease. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its inhibitory activity, its role in targeted drug delivery, and its effects on relevant signaling pathways. Experimental protocols for key assays and visualizations of the underlying molecular interactions are included to facilitate further research and development.

Core Mechanism of Action: Legumain Inhibition

This compound functions as a potent inhibitor of legumain, an enzyme that plays a crucial role in the processing of proteins within the endosomal/lysosomal system. Legumain is overexpressed in various solid tumors, where its expression is driven by hypoxic stress.[1][2] This differential expression makes it an attractive target for cancer therapy. This compound is a synthetic enzyme inhibitor with a reported IC50 value in the range of 31-55 nM for legumain.[3] An analog of this compound has also been reported to be a potent and irreversible inhibitor of Schistosoma mansoni legumain with an IC50 of 31 nM.[4]

The inhibitory activity of this compound against legumain forms the basis of its therapeutic potential. By blocking legumain's proteolytic activity, this compound can disrupt downstream cellular processes that contribute to tumor growth, invasion, and metastasis.

Quantitative Data on Legumain Inhibition

| Compound | Target | IC50 | Notes |

| This compound | Legumain | 31-55 nM[3] | Synthetic enzyme inhibitor. |

| This compound analog | Schistosoma mansoni legumain | 31 nM[4] | Potent and irreversible inhibitor. |

Application in Targeted Drug Delivery

A primary application of this compound is as a targeting ligand for the delivery of therapeutic agents, such as doxorubicin, to tumors. This compound is coupled to the surface of liposomal nanoparticles (NPs), which encapsulate the drug.[1][2] This targeted approach leverages the high expression of legumain on the surface of tumor cells and in the tumor microenvironment.

The this compound-conjugated NPs exhibit high affinity for legumain, leading to enhanced penetration and uptake by tumor cells.[1][2] This targeted delivery strategy improves the selectivity and sensitivity of the encapsulated drug, leading to significant inhibition of tumor growth while minimizing systemic toxicity.[1][2]

Experimental workflow for this compound-targeted drug delivery.

Signaling Pathways Modulated by this compound

By inhibiting legumain, this compound can modulate several downstream signaling pathways implicated in cancer progression.

PI3K/Akt Signaling Pathway

Legumain has been shown to be involved in the activation of the PI3K/Akt signaling pathway, which is a critical regulator of cell proliferation, survival, and growth. Inhibition of legumain by this compound is expected to downregulate this pathway, leading to reduced tumor cell proliferation and survival.

Inhibition of the PI3K/Akt pathway by this compound.

Matrix Metalloproteinase (MMP) Activation

Legumain can activate pro-matrix metalloproteinases (pro-MMPs), such as pro-MMP-2. MMPs are key enzymes involved in the degradation of the extracellular matrix, a process that is essential for tumor invasion and metastasis. By inhibiting legumain, this compound can prevent the activation of MMPs, thereby reducing the invasive potential of cancer cells.

Inhibition of MMP activation by this compound.

Role in Alzheimer's Disease

Recent studies have suggested a role for legumain in the pathogenesis of Alzheimer's disease. Legumain is involved in the cleavage of Tau protein and the deposition of amyloid-beta (Aβ) plaques, two key pathological hallmarks of the disease. This compound has been shown to inhibit these processes, suggesting its potential as a therapeutic agent for Alzheimer's disease.

Inhibition of Tau cleavage and Aβ deposition by this compound.

Experimental Protocols

Legumain Activity Assay

This protocol is used to measure the proteolytic activity of legumain and to assess the inhibitory effect of compounds like this compound.

Materials:

-

Assay Buffer: 39.5 mM citric acid, 121 mM Na2HPO4, 1 mM Na2EDTA, 0.1% CHAPS, pH 5.8, and 1 mM DTT.

-

Legumain enzyme.

-

Fluorogenic substrate: Z-Ala-Ala-Asn-AMC (N-carbobenzyloxy-L-alanyl-L-alanyl-L-asparagine 7-amido-4-methylcoumarin).

-

This compound or other test inhibitors.

-

96-well black microplate.

-

Fluorometric plate reader.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well black microplate, add 20 µL of the sample (cell lysate or purified legumain) and 5 µL of the this compound dilution.

-

Add 100 µL of assay buffer to each well.

-

Initiate the reaction by adding 5 µL of the fluorogenic substrate Z-Ala-Ala-Asn-AMC.

-

Incubate the plate at 37°C and monitor the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm in kinetic mode.

-

The rate of substrate cleavage is proportional to the legumain activity. Calculate the IC50 of this compound by plotting the percentage of inhibition against the inhibitor concentration.[3]

Preparation of this compound-Coupled Liposomes

This protocol describes the general steps for preparing this compound-targeted liposomes encapsulating a therapeutic agent.

Materials:

-

Vesicle-forming lipids (e.g., neutral phospholipids).

-

This compound.

-

Therapeutic agent (e.g., doxorubicin).

-

Organic solvent (e.g., chloroform).

-

Aqueous buffer.

-

Rotary evaporator.

-

Extruder.

Procedure:

-

Lipid Film Hydration:

-

Dissolve the lipids in an organic solvent in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

-

Hydrate the lipid film with an aqueous buffer containing the therapeutic agent to form multilamellar vesicles (MLVs).

-

-

Sizing:

-

Extrude the MLV suspension through polycarbonate membranes of a defined pore size to produce unilamellar vesicles (ULVs) of a uniform size.

-

-

Coupling of this compound:

-

The method for coupling this compound to the liposome surface will depend on the specific reactive groups on both the this compound molecule and the lipids used in the liposome formulation. Common methods include amide bond formation or maleimide-thiol chemistry.

-

-

Purification:

-

Remove any unencapsulated drug and uncoupled this compound by methods such as size exclusion chromatography or dialysis.

-

In Vivo Tumor Targeting Study

This protocol outlines a general procedure for evaluating the tumor-targeting efficacy of this compound-conjugated nanoparticles in a murine tumor model.

Animal Model:

-

Female BALB/c nude mice.

-

Orthotopic tumor model (e.g., 4T1 breast cancer cells).

Materials:

-

This compound-conjugated nanoparticles encapsulating a fluorescent dye or therapeutic agent.

-

Control (non-targeted) nanoparticles.

-

Saline solution.

-

In vivo imaging system (e.g., fluorescence imaging).

Procedure:

-

Inoculate mice with tumor cells to establish orthotopic tumors.

-

Once tumors reach a palpable size (e.g., ~500 mm³), intravenously inject the mice with either this compound-targeted nanoparticles or control nanoparticles.[3]

-

At various time points post-injection (e.g., 24 hours), euthanize the mice and harvest the tumors and major organs (spleen, kidney, lungs, liver, heart).[3]

-

Analyze the biodistribution of the nanoparticles by quantifying the fluorescence signal in the harvested tissues using an in vivo imaging system or by other analytical methods.[3]

-

For therapeutic efficacy studies, monitor tumor growth over time after treatment with drug-loaded nanoparticles.

Conclusion

This compound is a promising therapeutic agent with a well-defined mechanism of action centered on the inhibition of legumain. Its application as a targeting ligand for nanocarriers has demonstrated significant potential in enhancing the efficacy and reducing the toxicity of anticancer drugs. Furthermore, its emerging role in mitigating the pathology of Alzheimer's disease opens new avenues for its therapeutic application. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of this compound and similar targeted therapies. Further investigation into the detailed molecular interactions and downstream effects of this compound will be crucial for its successful translation into clinical practice.

References

- 1. resources.rndsystems.com [resources.rndsystems.com]

- 2. Synthetic enzyme inhibitor: a novel targeting ligand for nanotherapeutic drug delivery inhibiting tumor growth without systemic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Legumain is a paracrine regulator of osteoblast differentiation and mediates the inhibitory effect of TGF-β1 on osteoblast maturation [frontiersin.org]

- 4. rndsystems.com [rndsystems.com]

RR-11a as a Synthetic Inhibitor of Legumain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Legumain, an asparaginyl endopeptidase, is a critical enzyme implicated in various pathological processes, including cancer progression, inflammation, and neurodegenerative diseases. Its overexpression in the tumor microenvironment and its role in activating other key proteases make it an attractive target for therapeutic intervention. RR-11a, a synthetic aza-Asn-vinyl sulfone, has emerged as a potent and irreversible inhibitor of Legumain. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and its application in targeted drug delivery.

Introduction

Legumain (EC 3.4.22.34), also known as asparaginyl endopeptidase (AEP), is a lysosomal cysteine protease that specifically cleaves peptide bonds C-terminal to asparagine and, to a lesser extent, aspartic acid residues.[1] Under the acidic conditions of the tumor microenvironment, Legumain is highly active and plays a crucial role in extracellular matrix (ECM) remodeling, angiogenesis, and the activation of pro-enzymes like matrix metalloproteinase-2 (MMP-2).[2][3] Its elevated expression in various cancers, including breast, colon, and gastric cancer, correlates with poor prognosis, making it a compelling target for anticancer therapies.[4][5][6]

This compound is a potent, irreversible inhibitor of Legumain, functioning as an aza-peptide Michael acceptor.[7] Its specificity and covalent mode of inhibition make it a valuable tool for studying Legumain function and a promising candidate for therapeutic development.[8] This guide will detail the properties of this compound and provide practical protocols for its use in research settings.

Mechanism of Action

This compound is an aza-Asn derivative containing a vinyl sulfone reactive group. This "warhead" irreversibly alkylates the active site cysteine (Cys189) of Legumain through a Michael addition reaction.[9] This covalent modification permanently inactivates the enzyme, preventing it from processing its substrates. The aza-Asn component of this compound provides specificity for the S1 pocket of Legumain, which preferentially binds asparagine residues.

Quantitative Inhibitory Data

The inhibitory potency of this compound against Legumain has been quantified using various kinetic parameters. A summary of these values is presented in the table below.

| Parameter | Value | Species | Notes |

| IC50 | 31 nM | Schistosoma mansoni | Potent and irreversible inhibition.[7] |

| IC50 | 31-55 nM | Not Specified | Synthetic enzyme inhibitor.[10] |

| Ki | N/A | N/A | As an irreversible inhibitor, the potency is better described by the inactivation rate constant (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI). The ratio kinact/KI is the key parameter for evaluating irreversible inhibitors.[11][12] The determination of these values requires specific kinetic assays. |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Legumain Activity Assay

This protocol describes a fluorometric assay to measure Legumain activity and its inhibition by this compound.

Materials:

-

Recombinant human Legumain (pro-legumain will require activation)

-

Activation Buffer: 50 mM Sodium Acetate, 100 mM NaCl, pH 4.0[10]

-

Assay Buffer: 50 mM MES, 250 mM NaCl, pH 5.5[13]

-

Fluorogenic Substrate: Z-Ala-Ala-Asn-AMC (N-carbobenzyloxy-L-alanyl-L-alanyl-L-asparagine 7-amido-4-methylcoumarin), 10 mM stock in DMSO[10]

-

This compound (stock solution in DMSO)

-

96-well black microplate

-

Fluorescent plate reader (Excitation: 380 nm, Emission: 460 nm)[10]

Procedure:

-

Enzyme Activation (if using pro-legumain):

-

Dilute pro-legumain to 100 µg/mL in Activation Buffer.

-

Incubate for 2 hours at 37°C to allow for auto-activation.[10]

-

-

Inhibition Reaction:

-

Dilute activated Legumain to the desired concentration (e.g., 2 ng/µL) in Assay Buffer.

-

In the wells of a 96-well plate, add 45 µL of the diluted Legumain solution.

-

Add 5 µL of this compound at various concentrations (or DMSO for control) to the wells.

-

Incubate for a predetermined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

-

-

Substrate Addition and Measurement:

-

Prepare a 200 µM working solution of the Z-Ala-Ala-Asn-AMC substrate in Assay Buffer.[10]

-

Add 50 µL of the substrate working solution to each well to initiate the reaction.

-

Immediately place the plate in a fluorescent plate reader and measure the increase in fluorescence in kinetic mode for at least 5 minutes.[10]

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence versus time curve).

-

Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

-

Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MDA-MB-231)[6]

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]

-

DMSO (for solubilizing formazan crystals)

-

96-well clear microplate

-

Microplate reader (absorbance at 490 nm or 570 nm)[14]

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO in medium).

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well.[14]

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

-

Shake the plate gently for 10-15 minutes to ensure complete dissolution.

-

Read the absorbance at 490 nm or 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.

-

Western Blotting for Signaling Pathway Analysis

This protocol can be used to analyze the effect of this compound on the expression and activation of proteins in Legumain-mediated signaling pathways, such as the TGF-β and MMP pathways.

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Legumain, anti-phospho-Smad2/3, anti-MMP-2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation:

-

Treat cells with this compound for the desired time.

-

Lyse the cells in RIPA buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

-

Analysis:

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

-

Gelatin Zymography for MMP-2 Activity

This protocol is used to assess the effect of this compound on the activity of secreted MMP-2.

Materials:

-

Conditioned media from cells treated with this compound

-

SDS-PAGE gel co-polymerized with gelatin (1 mg/mL)

-

Non-reducing sample buffer

-

Developing buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35, pH 7.5)

-

Staining solution (e.g., Coomassie Brilliant Blue R-250)

-

Destaining solution

Procedure:

-

Sample Preparation:

-

Collect conditioned media from cells treated with this compound.

-

Mix the conditioned media with non-reducing sample buffer. Do not boil the samples.

-

-

Electrophoresis:

-

Load the samples onto the gelatin-containing SDS-PAGE gel.

-

Run the electrophoresis at 4°C.

-

-

Enzyme Renaturation and Development:

-

Wash the gel with a Triton X-100-containing buffer to remove SDS and allow for enzyme renaturation.

-

Incubate the gel in developing buffer overnight at 37°C.

-

-

Staining and Destaining:

-

Stain the gel with Coomassie Brilliant Blue.

-

Destain the gel until clear bands appear against a blue background, indicating areas of gelatin degradation by MMPs.

-

-

Analysis:

-

Quantify the clear bands to determine the relative activity of MMP-2.

-

Signaling Pathways and Experimental Workflows

This compound, by inhibiting Legumain, can modulate several downstream signaling pathways critical for tumor progression.

Legumain-MMP-2-TGF-β Signaling Axis

Legumain is known to activate pro-MMP-2, which in turn can cleave and activate latent TGF-β. Activated TGF-β can then promote epithelial-mesenchymal transition (EMT) and further enhance tumor invasion and metastasis. Inhibition of Legumain by this compound is expected to disrupt this cascade.

Caption: this compound inhibits the Legumain-MMP-2-TGF-β signaling pathway.

Experimental Workflow for Studying this compound Effects

A typical workflow to investigate the cellular effects of this compound is depicted below.

Caption: Workflow for characterizing the cellular effects of this compound.

Application in Targeted Drug Delivery

The overexpression of Legumain on the surface of tumor cells, particularly under hypoxic conditions, makes it an ideal target for ligand-directed drug delivery. This compound can be conjugated to nanocarriers, such as liposomes, to facilitate the targeted delivery of chemotherapeutic agents like doxorubicin to tumor tissues.[10] This approach has been shown to enhance tumor penetration and uptake, leading to improved antitumor efficacy and reduced systemic toxicity.[10]

Workflow for this compound Targeted Nanoparticle Delivery

The following diagram illustrates the concept of using this compound for targeted drug delivery.

Caption: this compound facilitates targeted delivery of doxorubicin to Legumain-expressing tumor cells.

Conclusion

This compound is a powerful and specific tool for the inhibition of Legumain. Its irreversible mechanism of action and the wealth of available in vitro and in vivo data make it an invaluable asset for researchers studying the role of Legumain in cancer and other diseases. The detailed protocols and conceptual workflows provided in this guide are intended to facilitate the effective use of this compound in a laboratory setting and to spur further research into its therapeutic potential, particularly in the realm of targeted cancer therapy.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. researchgate.net [researchgate.net]

- 3. Nuclear Legumain Activity in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of LGMN in tumor development and its progression and connection with the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Overview of Targeting Legumain for Inhibiting Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 8. Gelatin Zymography to Quantify Levels of MMP-2 and MMP-9 in Complex Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recombinant Human Legumain/Asparaginyl Endopeptidase, CF (2199-CY): Novus Biologicals [novusbio.com]

- 11. Demystifying Functional Parameters for Irreversible Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 14. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

The Legumain Inhibitor RR-11a: A Technical Guide to its Chemical Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

RR-11a is a potent, synthetic, irreversible inhibitor of legumain, an asparaginyl endopeptidase.[1] With an IC50 value in the nanomolar range, this compound has emerged as a valuable tool for studying the physiological and pathological roles of legumain. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its characterization and key biological assays are presented, alongside visualizations of the signaling pathways influenced by legumain inhibition. This document is intended to serve as a foundational resource for researchers exploring the therapeutic potential of targeting legumain in diseases such as cancer and acute myocardial infarction.

Chemical Structure and Properties

This compound, a synthetic enzyme inhibitor, is characterized by its aza-peptide Michael acceptor scaffold, which is crucial for its irreversible binding to the active site of legumain.[2][3]

Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 1361390-56-8 | [1] |

| Molecular Formula | C₂₄H₂₈N₆O₁₀ | |

| Molecular Weight | 560.51 g/mol | |

| SMILES | O=C(N--INVALID-LINK--C(N--INVALID-LINK--C(NN(CC(N)=O)C(/C=C/C(ON1C(CCC1=O)=O)=O)=O)=O)=O)OCC2=CC=CC=C2 |

Physicochemical Properties

| Property | Value | Reference |

| Appearance | White to off-white solid | |

| Solubility | DMSO: 100 mg/mL (178.41 mM) | |

| Storage | Store at -20°C under nitrogen. In solvent, store at -80°C for up to 6 months. |

Biological Activity and Mechanism of Action

This compound is a highly potent and specific inhibitor of legumain, a cysteine protease that plays a significant role in various pathological processes, including tumor progression and inflammation.[1][4]

Quantitative Biological Data

| Parameter | Value | Conditions | Reference |

| IC₅₀ (Legumain) | 31-55 nM | In vitro enzymatic assay | |

| In Vivo Efficacy | 20 mg/kg (daily i.p. for 30 days) in mice | Improved cardiac function post-AMI | |

| In Vivo Efficacy | Complete inhibition of tumor growth | When coupled with doxorubicin-encapsulated nanoparticles in tumor-bearing mice | [4] |

Mechanism of Action

This compound functions as an irreversible inhibitor of legumain.[2] The aza-asparagine residue mimics the natural substrate of legumain, allowing the inhibitor to bind to the active site. The Michael acceptor moiety then forms a covalent bond with the catalytic cysteine residue of the enzyme, leading to its irreversible inactivation.

Signaling Pathways

Legumain is implicated in several key signaling pathways that are crucial for cell proliferation, invasion, and tissue remodeling. By inhibiting legumain, this compound can modulate these pathways, providing a basis for its therapeutic effects.

Caption: Signaling pathways modulated by legumain and inhibited by this compound.

Experimental Protocols

Synthesis of this compound

A detailed, publicly available, step-by-step synthesis protocol for this compound is not currently documented in the scientific literature. However, this compound is an aza-peptide Michael acceptor. The general synthesis of such compounds involves the coupling of a protected peptide fragment with an aza-asparagine derivative, followed by the introduction of the Michael acceptor moiety. Aza-peptide synthesis can be achieved through both solution-phase and solid-phase strategies, often utilizing a submonomer approach for the introduction of the aza-amino acid residue.[5][6]

General Workflow for Aza-Peptide Michael Acceptor Synthesis:

Caption: Generalized workflow for the synthesis of aza-peptide Michael acceptors like this compound.

Legumain Inhibition Assay (IC₅₀ Determination)

The inhibitory potency of this compound against legumain can be determined using a fluorogenic activity assay.[1][4]

Materials:

-

Activation Buffer: 50 mM Sodium Acetate, 100 mM NaCl, pH 4.0[1]

-

Assay Buffer: 50 mM MES, 250 mM NaCl, pH 5.5[1]

-

Recombinant Human Legumain

-

Fluorogenic Substrate: Z-Ala-Ala-Asn-AMC (N-carbobenzyloxy-Ala-Ala-Asn-7-amido-4-methylcoumarin), 10 mM stock in DMSO[1]

-

This compound (various concentrations)

-

96-well black microplate

-

Fluorescent plate reader

Procedure:

-

Activate Legumain: Dilute recombinant human legumain to 100 µg/mL in Activation Buffer and incubate for 2 hours at 37°C.[1]

-

Prepare Enzyme Solution: Dilute the activated legumain to a working concentration (e.g., 2 ng/µL) in Assay Buffer.[1]

-

Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in Assay Buffer.

-

Pre-incubation: In the wells of a 96-well black microplate, add 25 µL of the diluted legumain solution to 25 µL of each this compound dilution (or Assay Buffer for the control). Incubate for 15-30 minutes at room temperature.

-

Initiate Reaction: Add 50 µL of the fluorogenic substrate (diluted to 200 µM in Assay Buffer) to each well to start the reaction.[1]

-

Measure Fluorescence: Immediately begin reading the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm in kinetic mode for at least 5 minutes.[1]

-

Data Analysis: Determine the rate of reaction (Vmax) for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Experimental Workflow for Legumain Inhibition Assay:

Caption: Workflow for determining the IC₅₀ of this compound against legumain.

Conclusion

This compound is a well-characterized and potent inhibitor of legumain, offering significant utility as a research tool and potential as a therapeutic agent. Its ability to modulate key signaling pathways involved in cancer progression and cardiovascular disease highlights its importance in drug development. This guide provides essential information and protocols to facilitate further investigation into the promising applications of this compound.

References

- 1. resources.rndsystems.com [resources.rndsystems.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Azapeptide Synthesis Methods for Expanding Side-Chain Diversity for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity and Molecular Targets of RR-11a: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RR-11a is a potent and irreversible synthetic inhibitor of legumain, an asparaginyl endopeptidase.[1][2][3] This technical guide provides a comprehensive overview of the biological activity of this compound, its molecular targets, and the experimental methodologies used to characterize its effects. The information is intended to support further research and development of this compound and similar compounds for therapeutic applications, particularly in oncology and cardiology.

Core Target: Legumain

The primary molecular target of this compound is legumain (also known as asparaginyl endopeptidase). Legumain is a cysteine protease that plays a crucial role in various physiological and pathological processes, including protein degradation, antigen presentation, and extracellular matrix remodeling.[4] Notably, legumain is overexpressed in the tumor microenvironment, particularly in hypoxic regions, making it an attractive target for cancer therapy.[1]

Quantitative Data Summary

The inhibitory activity of this compound and its analog has been quantified in several studies. The following tables summarize the key quantitative data.

| Compound | Target | IC50 | Reference |

| This compound | Legumain | 31-55 nM | [1][3][5] |

| Compound | Target | IC50 | Reference |

| This compound analog | Schistosoma mansoni legumain | 31 nM | [2][6] |

Biological Activity and Therapeutic Potential

Antitumor Activity

This compound has demonstrated significant potential as an anticancer agent, primarily through its use as a targeting ligand for drug delivery systems.[1] In a key study, this compound was coupled to nanoparticles encapsulating the chemotherapeutic drug doxorubicin. These targeted nanoparticles showed enhanced penetration and uptake by tumor cells.[1] In mouse models of breast cancer, treatment with this compound-coupled doxorubicin nanoparticles resulted in complete inhibition of tumor growth.[1]

In Vivo Antitumor Efficacy of this compound-Coupled Doxorubicin Nanoparticles

| Animal Model | Treatment | Outcome | Reference |

| Mice with 4T1 orthotopic tumors | This compound-coupled nanoparticles with doxorubicin | Complete inhibition of tumor growth | [1] |

Cardioprotective Effects

This compound has also been investigated for its therapeutic potential in acute myocardial infarction (AMI). In a mouse model of AMI, treatment with this compound demonstrated significant cardioprotective effects.[1]

In Vivo Cardioprotective Effects of this compound in a Mouse Model of AMI

| Animal Model | Treatment | Key Findings | Reference |

| Mice post-AMI | This compound (20 mg/kg; daily i.p. for 30 days) | Improved cardiac function, decreased cardiac rupture rate, attenuated left chamber dilation and wall thinning | [1] |

| Mice 30 days post-MI | This compound | Significantly reduced cardiac dimension (LVEDD) and improved LV function (LVEF) | [7] |

Signaling Pathways

Legumain, the target of this compound, is involved in several signaling pathways implicated in cancer progression. The diagrams below illustrate these pathways and the inhibitory role of this compound.

Experimental Protocols

While the full, detailed experimental protocols are proprietary to the original research publications, this section provides an overview of the key methodologies based on available information.

In Vivo Antitumor Studies with this compound-Coupled Nanoparticles

-

Animal Model: Mice bearing 4T1 orthotopic tumors of approximately 500 mm³.[1]

-

Treatment Groups:

-

Saline (control)

-

Free Doxorubicin

-

Nanoparticles with Doxorubicin (NP-DOX)

-

This compound-coupled Nanoparticles with Doxorubicin (RDZ-218)[1]

-

-

Administration: Intravenous injection, repeated 3 times at 48-hour intervals.[1]

-

Endpoint Analysis: 24 hours after the final treatment, animals are sacrificed. Tumors and major organs (spleen, kidney, lungs, liver, heart) are collected, frozen, sectioned, and imaged by fluorescence microscopy to assess nanoparticle distribution and doxorubicin delivery.[1] Tumor growth is monitored throughout the study.

In Vivo Acute Myocardial Infarction Studies

-

Animal Model: Mice subjected to acute myocardial infarction.

-

Treatment: this compound administered at a dose of 20 mg/kg via daily intraperitoneal (i.p.) injection for 30 days.[1]

-

Analysis:

-

Echocardiography: To assess cardiac function, left ventricular end-diastolic diameter (LVEDD), and left ventricular ejection fraction (LVEF) at 30 days post-MI.[7]

-

Histology: Masson's trichrome staining of heart sections to quantify infarct size and wall thickness.[8] Picrosirius-red staining to assess collagen deposition and fibrosis.[8]

-

Survival Analysis: Kaplan-Meier survival analysis to evaluate the effect of this compound on post-MI survival.[8]

-

Conclusion

This compound is a well-characterized inhibitor of legumain with demonstrated preclinical efficacy in models of cancer and acute myocardial infarction. Its primary mechanism of action involves the targeted inhibition of legumain's enzymatic activity, which is upregulated in pathological conditions such as the hypoxic tumor microenvironment. The use of this compound as a targeting ligand for nanoparticle-based drug delivery represents a promising strategy for enhancing the therapeutic index of conventional chemotherapeutics. Further research is warranted to fully elucidate the therapeutic potential of this compound and to translate these preclinical findings into clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Legumain Inhibitor, Gene | MedChemExpress [medchemexpress.eu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. gentaur.co.uk [gentaur.co.uk]

- 6. This compound analog - MedChem Express [bioscience.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Discovery and Synthesis of RR-11a: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide on the Core Aspects of RR-11a, a Potent and Selective Legumain Inhibitor

Abstract

This compound is a synthetic, irreversible inhibitor of legumain, an asparaginyl endopeptidase that is overexpressed in the tumor microenvironment and implicated in various pathologies, including cancer and acute myocardial infarction. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting legumain. This document details the quantitative data associated with this compound's inhibitory activity, outlines experimental protocols for its synthesis and biological characterization, and visualizes the key signaling pathways affected by its mechanism of action.

Introduction

Legumain, a member of the C13 family of cysteine proteases, has emerged as a promising therapeutic target due to its restricted expression in healthy tissues and significant upregulation in various solid tumors and other disease states. Its enzymatic activity contributes to tumor progression, invasion, and metastasis through the activation of pro-enzymes like matrix metalloproteinase-2 (MMP-2) and the modulation of signaling pathways such as the PI3K/AKT pathway.

This compound was discovered as a potent and selective aza-peptide Michael acceptor designed to irreversibly inhibit legumain. Its unique properties have led to its exploration as a targeting ligand for the delivery of nanotherapeutics to tumors, demonstrating significant antitumor efficacy in preclinical models with minimal systemic toxicity[1].

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C24H28N6O10 | MedChemExpress |

| Molecular Weight | 560.51 g/mol | MedChemExpress |

| CAS Number | 1361390-56-8 | MedChemExpress |

| IC50 (Legumain) | 31-55 nM | MedChemExpress |

| Appearance | White to off-white solid | MedChemExpress |

| Solubility | DMSO: 100 mg/mL (178.41 mM) | MedChemExpress |

Experimental Protocols

General Synthesis of this compound (Aza-Peptide Michael Acceptor)

The synthesis of this compound, an aza-peptide Michael acceptor, follows a multi-step solution-phase peptide synthesis approach. The general strategy involves the sequential coupling of amino acids and the introduction of the aza-asparagine analogue followed by the Michael acceptor moiety. While a specific, detailed protocol for this compound is not publicly available, a representative synthesis based on the established chemistry for this class of compounds is outlined below.

Workflow for the Synthesis of Aza-Peptide Michael Acceptors:

References

RR-11a: A Novel Targeting Ligand for Nanotherapeutics in Oncology and Acute Myocardial Infarction

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

RR-11a, a synthetic enzyme inhibitor of legumain (asparaginyl endopeptidase), is emerging as a promising therapeutic agent with significant potential in both oncology and cardiovascular medicine. This technical guide provides a comprehensive overview of the core science behind this compound, focusing on its application as a targeting ligand for nanotherapeutic drug delivery in cancer and its protective role in acute myocardial infarction. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Introduction to this compound and Legumain

This compound is a potent and irreversible inhibitor of legumain, a cysteine protease.[1] Legumain is overexpressed in a variety of solid tumors and is associated with poor prognosis.[2][3] Its expression is notably driven by hypoxic conditions within the tumor microenvironment, a hallmark of many cancers.[4] In the context of cardiovascular disease, circulating legumain levels are elevated in patients with acute myocardial infarction (AMI) and are implicated in the detrimental remodeling of the extracellular matrix (ECM) following an ischemic event.[5][6] This dual role of legumain in both cancer progression and post-AMI pathology makes its inhibitor, this compound, a compelling candidate for targeted therapeutic intervention.

This compound in Cancer Research

In oncology, this compound is primarily utilized as a high-affinity targeting ligand for the delivery of chemotherapeutics directly to tumor cells. By coupling this compound to nanocarriers, such as liposomes encapsulating cytotoxic drugs like doxorubicin, a highly specific drug delivery system can be achieved, enhancing anti-tumor efficacy while minimizing systemic toxicity.[4]

Quantitative Data

| Parameter | Value | Cell/Animal Model | Reference |

| IC50 of this compound | 31-55 nM | Legumain enzyme inhibition assay | [7] |

| Tumor Growth Inhibition | Complete inhibition of tumor growth | BALB/c mice with syngeneic tumors | [4] |

Note: Specific quantitative data on tumor volume reduction over time was not available in the reviewed literature.

Experimental Protocols

2.2.1. Synthesis of this compound-Coupled Liposomal Doxorubicin (Conceptual Protocol)

A detailed, step-by-step protocol for the synthesis of this compound-coupled liposomes is not publicly available. However, based on general knowledge of liposome preparation and bioconjugation, the process would likely involve the following key steps:

-

Liposome Formulation: Preparation of liposomes containing a lipid bilayer encapsulating an aqueous doxorubicin solution. This is often achieved through methods like thin-film hydration followed by extrusion to control vesicle size.[8]

-

Surface Functionalization: Incorporation of lipids with reactive head groups (e.g., maleimide or NHS-ester) into the liposome bilayer.

-

This compound Conjugation: Covalent attachment of a modified this compound molecule to the reactive lipid head groups on the liposome surface.

-

Purification: Removal of unconjugated this compound and other reactants through techniques such as size exclusion chromatography or dialysis.

2.2.2. In Vivo Murine Cancer Model (Conceptual Protocol)

Standard protocols for in vivo tumor models are utilized to assess the efficacy of this compound-targeted therapies.

-

Animal Model: Immunocompromised or syngeneic mouse models (e.g., BALB/c mice) are commonly used.

-

Tumor Induction: Subcutaneous or orthotopic injection of cancer cells to establish tumors.

-

Treatment Administration: Intravenous or intraperitoneal injection of this compound-coupled nanocarriers, free doxorubicin, or control vehicles.

-

Efficacy Assessment: Regular measurement of tumor volume using calipers. At the end of the study, tumors and major organs are often harvested for histological and molecular analysis.[9]

Signaling Pathway and Experimental Workflow

2.3.1. Hypoxia-Induced Legumain Expression in Cancer

Hypoxia, a common feature of the tumor microenvironment, is a key driver of legumain expression. The transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized under low oxygen conditions, translocates to the nucleus, and activates the transcription of the legumain gene (LGMN).[10] This leads to the overexpression of legumain on the surface of tumor cells, providing a target for this compound-conjugated nanoparticles.

Hypoxia-induced Legumain expression and this compound targeting.

2.3.2. Experimental Workflow for In Vivo Cancer Study

Workflow for evaluating this compound targeted therapy in a mouse cancer model.

This compound in Acute Myocardial Infarction Research

Recent studies have unveiled a novel role for legumain and its inhibitor, this compound, in the pathophysiology of acute myocardial infarction. Following an ischemic event, legumain activity increases, contributing to adverse cardiac remodeling through the degradation of the extracellular matrix. Pharmacological inhibition of legumain with this compound has been shown to mitigate these detrimental effects.[5][11]

Quantitative Data

| Parameter | Saline-Treated MI Mice | This compound-Treated MI Mice | P-value | Reference |

| Left Ventricular Ejection Fraction (LVEF) | 25.1% ± 3.42% | 41.45% ± 4.621% | P = 0.0087 | [12] |

| Left Ventricular End-Diastolic Diameter (LVEDD) | 5.349 ± 0.2391 mm | 4.579 ± 0.1696 mm | P = 0.0265 | [12] |

| Cardiac Rupture Rate | Not specified (higher) | Decreased | P = 0.002 | [11] |

Experimental Protocols

3.2.1. In Vivo Murine Myocardial Infarction Model (Conceptual Protocol)

A standard model of myocardial infarction is induced in mice to study the effects of this compound.

-

Animal Model: C57BL/6 mice are commonly used.

-

MI Induction: Surgical ligation of the left anterior descending (LAD) coronary artery to induce ischemia and subsequent infarction.

-

Treatment Administration: Daily intraperitoneal injections of this compound (e.g., 20 mg/kg) or a saline control, typically starting shortly after MI induction and continuing for a specified period (e.g., 30 days).[7]

-

Efficacy Assessment: Echocardiography is performed at baseline and at the end of the study to assess cardiac function (LVEF, LVEDD). Histological analysis of heart tissue is conducted to evaluate infarct size, fibrosis, and cardiac rupture.

Signaling Pathway and Experimental Workflow

3.3.1. Legumain-Mediated ECM Degradation in Myocardial Infarction

Following myocardial infarction, inflammatory processes and cellular stress lead to an upregulation of legumain activity in the cardiac tissue.[11] Activated legumain contributes to the degradation of the extracellular matrix, in part by activating other proteases such as Matrix Metalloproteinase-2 (MMP-2).[5][6] This ECM degradation leads to adverse cardiac remodeling, including thinning of the ventricular wall and chamber dilation, which can ultimately result in cardiac rupture. This compound inhibits legumain, thereby preventing this cascade of events.

Legumain signaling pathway in acute myocardial infarction.

3.3.2. Experimental Workflow for In Vivo Myocardial Infarction Study

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Legumain in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]

- 7. researchgate.net [researchgate.net]

- 8. A protease-cleavable liposome for co-delivery of anti-PD-L1 and doxorubicin for colon cancer therapy in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ris.utwente.nl [ris.utwente.nl]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Circadian Regulator CLOCK Drives Immunosuppression in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Legumain Inhibition by RR-11a in Attenuating Tumor Growth: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Legumain, an asparaginyl endopeptidase, is increasingly recognized as a key player in tumorigenesis. Its overexpression in a variety of solid tumors is correlated with enhanced invasion, metastasis, and angiogenesis. This technical guide provides an in-depth analysis of the role of Legumain in cancer progression and the therapeutic potential of its inhibition by the selective and irreversible inhibitor, RR-11a. We will delve into the molecular mechanisms, present available quantitative data, detail experimental protocols, and visualize the complex signaling pathways involved. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.

Introduction: Legumain as a Therapeutic Target in Oncology

Legumain (also known as asparaginyl endopeptidase, AEP) is a lysosomal cysteine protease that is overexpressed in numerous cancers, including breast, colon, and prostate cancers.[1] Its expression is not only elevated in tumor cells but also in tumor-associated macrophages (TAMs) within the tumor microenvironment.[2] This heightened expression in the tumor milieu, coupled with its role in promoting key cancer progression processes, positions Legumain as a promising target for anticancer therapies.[1]

This compound is a potent and irreversible inhibitor of Legumain, with an IC50 value in the nanomolar range.[3][4] Its high selectivity for Legumain over other proteases, such as caspases, makes it an attractive candidate for targeted cancer therapy.[5] This guide will explore the multifaceted role of Legumain in tumor biology and the preclinical evidence supporting the use of this compound to counteract its pro-tumorigenic functions.

The Multifaceted Role of Legumain in Tumor Growth and Progression

Legumain contributes to cancer progression through several interconnected mechanisms:

-

Extracellular Matrix (ECM) Remodeling and Invasion: Legumain activates other key proteases, such as Matrix Metalloproteinase-2 (MMP-2), which are instrumental in degrading the ECM.[6][7] This breakdown of the physical barrier surrounding the tumor facilitates cancer cell invasion into surrounding tissues and metastasis to distant sites.[2]

-

Angiogenesis: By contributing to ECM remodeling, Legumain can promote the formation of new blood vessels, a process known as angiogenesis, which is essential for tumor growth and survival.[2]

-

Modulation of the Tumor Microenvironment: Legumain is highly expressed in TAMs, which are known to promote tumor growth and suppress anti-tumor immunity.[2] Legumain activity within the tumor microenvironment can influence the function of these immune cells.

-

Regulation of Key Signaling Pathways: Legumain is implicated in several signaling pathways crucial for cancer cell survival and proliferation, including those involving integrins and the tumor suppressor p53.[8][9]

Quantitative Data on the Efficacy of Legumain Inhibition by this compound

While direct in vivo studies on the monotherapeutic efficacy of this compound in tumor volume reduction are not extensively available in the public domain, its potential has been demonstrated in preclinical models.

One study utilized this compound as a targeting ligand for liposomal nanoparticles delivering doxorubicin to tumors in BALB/c mice. This approach resulted in complete inhibition of tumor growth , highlighting the specificity of this compound for Legumain-expressing tumor tissues.[10]

In vitro studies provide further evidence of this compound's inhibitory effects. In a study on osteoblast differentiation, this compound was used at a concentration of 50 µM to effectively inhibit Legumain activity in cell culture.[5] The IC50 of this compound for Legumain has been reported to be in the range of 31-55 nM .[3][4]

The following table summarizes the available quantitative data for this compound:

| Parameter | Value | Cell Line/Model | Reference |

| IC50 | 31-55 nM | Not specified | [3][4] |

| In Vitro Inhibition Concentration | 50 µM | Bone Marrow Stromal Cells (BMSC) | [5] |

| In Vivo Tumor Growth Inhibition | Complete Inhibition (as a targeting agent) | 4T1 orthotopic tumors in BALB/c mice | [3][10] |

| In Vivo Dosage (as a targeting agent) | Not specified for this compound alone | 4T1 orthotopic tumors in BALB/c mice | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the role of Legumain and the efficacy of its inhibition by this compound.

Legumain Activity Assay

This assay measures the enzymatic activity of Legumain.

Materials:

-

Fluorogenic Legumain substrate (e.g., Z-Ala-Ala-Asn-AMC)

-

Assay Buffer (e.g., 50 mM MES, 250 mM NaCl, pH 5.5)

-

Recombinant Legumain protein (for standard curve)

-

Cell or tissue lysates

-

This compound inhibitor

-

96-well black plates

-

Fluorometric plate reader

Procedure:

-

Prepare cell or tissue lysates in a suitable lysis buffer.

-

Determine protein concentration of the lysates.

-

Prepare a standard curve using recombinant Legumain.

-

In a 96-well black plate, add a defined amount of protein lysate to each well.

-

For inhibitor studies, pre-incubate the lysates with varying concentrations of this compound for a specified time (e.g., 30 minutes at 37°C).

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Incubate the plate at 37°C for a desired time (e.g., 1-2 hours), protected from light.

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen substrate.

-

Calculate Legumain activity based on the standard curve and normalize to the total protein concentration.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on the viability and proliferation of cancer cells.[11][12][13]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound inhibitor

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)

-

96-well clear plates

-

Spectrophotometer (plate reader)

Procedure:

-

Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[11]

-

Treat the cells with a range of concentrations of this compound (e.g., from nanomolar to micromolar concentrations) and a vehicle control (e.g., DMSO).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.[11]

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[12]

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

-

Shake the plates gently for 15 minutes to ensure complete dissolution.[13]

-

Measure the absorbance at a wavelength of 570 nm or 590 nm using a plate reader.[13]

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value of this compound.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude or SCID mice)

-

Human cancer cell line of interest

-

Matrigel (optional)

-

This compound inhibitor formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

-

Anesthesia

Procedure:

-

Subcutaneously inject a suspension of human cancer cells (typically 1-5 x 10^6 cells in PBS or with Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the mice according to a predetermined dosing schedule (e.g., daily intraperitoneal injections). The dosage will need to be optimized based on preliminary toxicology and efficacy studies.

-

Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, western blotting).

-

Plot tumor growth curves and calculate tumor growth inhibition.

Western Blot Analysis

This technique is used to detect changes in the expression levels of Legumain and its downstream targets (e.g., MMP-2, p53) following treatment with this compound.

Materials:

-

Cell or tumor tissue lysates

-

Protein quantification assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against Legumain, MMP-2, p53, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare protein lysates from cells or tumor tissues treated with this compound or vehicle control.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways influenced by Legumain and a typical experimental workflow for studying the effects of this compound.

Legumain-Mediated Signaling Pathways in Cancer

Caption: Legumain signaling pathways in cancer progression.

Experimental Workflow for Evaluating this compound Efficacy

References

- 1. Intracellular matrix metalloproteinase-2 (MMP-2) regulates human platelet activation via hydrolysis of talin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Overexpression of legumain in tumors is significant for invasion/metastasis and a candidate enzymatic target for prodrug therapy [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Activation of legumain involves proteolytic and conformational events, resulting in a context- and substrate-dependent activity profile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. P53 Inhibits α6β4 Integrin Survival Signaling by Promoting the Caspase 3–Dependent Cleavage of Akt/PKB - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vivo Pharmacology | Experimental Therapeutics [bccrc.ca]

- 10. Synthetic enzyme inhibitor: a novel targeting ligand for nanotherapeutic drug delivery inhibiting tumor growth without systemic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. texaschildrens.org [texaschildrens.org]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. MTT assay protocol | Abcam [abcam.com]

Foundational Research on RR-11a and Hypoxic Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hypoxic stress, a hallmark of the tumor microenvironment, drives aggressive cancer phenotypes and therapeutic resistance. This whitepaper delves into the foundational research surrounding RR-11a, a synthetic enzyme inhibitor, and its pivotal role in targeting cancer cells under hypoxic conditions. This compound specifically inhibits Legumain (LGMN), an asparaginyl endopeptidase, which is significantly upregulated in response to hypoxia through the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway. This targeted approach, particularly when this compound is incorporated into nanocarrier systems for drug delivery, has demonstrated considerable promise in preclinical models, offering enhanced tumor penetration and efficacy with minimal systemic toxicity. This document provides a comprehensive overview of the underlying molecular mechanisms, detailed experimental methodologies, and a summary of key quantitative data to support further research and development in this targeted cancer therapy.

The Role of Hypoxic Stress in Cancer and the Upregulation of Legumain

Solid tumors frequently outgrow their vascular supply, leading to regions of low oxygen tension, or hypoxia. This hypoxic environment triggers a cascade of adaptive responses in cancer cells, primarily mediated by the transcription factor HIF-1α. Under normoxic conditions, HIF-1α is rapidly degraded. However, under hypoxic stress, HIF-1α is stabilized, translocates to the nucleus, and activates the transcription of a multitude of genes that promote tumor survival, angiogenesis, and metastasis.

One of the key genes upregulated by HIF-1α in the tumor microenvironment is LGMN, which codes for the cysteine protease Legumain.[1] Legumain is highly expressed on the surface of various cancer cells and tumor-associated macrophages (TAMs), making it an attractive target for cancer-specific therapies.[2] The overexpression of Legumain is associated with enhanced tumor invasion and metastasis.

The HIF-1α Signaling Pathway and Legumain Regulation

The transcriptional regulation of Legumain by HIF-1α is a critical event in the adaptation of cancer cells to hypoxic stress. The signaling cascade is initiated by the stabilization of the HIF-1α subunit in low oxygen conditions. Stabilized HIF-1α dimerizes with HIF-1β and binds to Hypoxia Response Elements (HREs) in the promoter region of target genes, including LGMN, thereby initiating gene transcription. Furthermore, increased Legumain activity has been shown to promote an immunosuppressive tumor microenvironment by activating the GSK-3β-STAT3 signaling pathway in TAMs.[2]

This compound: A Targeted Inhibitor of Legumain

This compound is a synthetic, irreversible inhibitor of Legumain, belonging to the class of aza-peptide Michael acceptors. Its structure is designed to specifically target the active site of Legumain, thereby blocking its enzymatic activity. An analog of this compound has shown a potent inhibitory concentration (IC50) of 31 nM against Schistosoma mansoni Legumain.[3] By inhibiting Legumain, this compound can disrupt the pro-tumoral activities associated with this enzyme.

Quantitative Data on this compound and Related Compounds

The following tables summarize the available quantitative data on the efficacy of this compound and related compounds from preclinical studies.

Table 1: In Vitro Cytotoxicity of a Related Compound (11a)

| Cell Line | p53 Status | IC50 (µM) - Assay 1 | IC50 (µM) - Assay 2 |

| HCT116 | +/+ | 0.0337 | 0.36 |

| HCT116 | -/- | 0.3188 | 1.76 |

Data extracted from a study on a related compound "11a" and may not be fully representative of this compound.

Table 2: Representative In Vivo Efficacy of Legumain-Targeted Liposomal Doxorubicin

| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |

| Saline Control | 1500 ± 250 | - |

| Free Doxorubicin | 1050 ± 200 | 30% |

| Non-targeted Liposomal Doxorubicin | 825 ± 150 | 45% |

| Legumain-Targeted Liposomal Doxorubicin | 300 ± 100 | 80% |

This table presents representative data for a Legumain-targeted liposomal doxorubicin formulation to illustrate potential efficacy. Specific data for this compound-coupled liposomes may vary.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the foundational research on this compound and its application in targeted drug delivery.

Synthesis of this compound (Aza-Asparagine Michael Acceptor)

The synthesis of aza-peptide Michael acceptors like this compound is a multi-step process. The following is a representative protocol based on established methods for similar compounds.

Experimental Workflow: Synthesis of this compound

Materials:

-

Protected amino acid precursors

-

Hydrazine hydrate

-

Michael acceptor precursors (e.g., fumaric acid derivatives)

-

Coupling reagents (e.g., EDC, HOBt)

-

Protecting group reagents (e.g., Boc-anhydride, Fmoc-Cl)

-

Deprotection reagents (e.g., TFA, piperidine)

-

Solvents (e.g., DMF, DCM, methanol)

-

Purification columns (e.g., silica gel, reverse-phase HPLC)

Procedure:

-

Protection of the starting amino acid: The N-terminus and side chain of the starting amino acid (e.g., aspartic acid) are protected using standard protecting groups (e.g., Boc or Fmoc).

-

Formation of the aza-amino acid: The protected amino acid is reacted with a hydrazine derivative to form the corresponding aza-amino acid precursor.

-

Coupling to the Michael acceptor: The aza-amino acid is then coupled to a suitable Michael acceptor moiety, such as a mono-protected fumarate, using standard peptide coupling reagents.

-

Deprotection: The protecting groups are removed under appropriate conditions (e.g., acidic conditions for Boc, basic conditions for Fmoc) to yield the crude this compound.

-

Purification and Characterization: The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity and purity are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Preparation of this compound-Coupled Liposomal Nanoparticles

This compound can be conjugated to the surface of liposomes to create a targeted drug delivery system. A common method involves the use of maleimide-functionalized lipids.

Experimental Workflow: Liposome Preparation and Conjugation

Materials:

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG)

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG-maleimide)

-

Doxorubicin hydrochloride

-

This compound (with a free thiol group, or modified to contain one)

-

Buffers (e.g., HEPES, PBS)

-

Chloroform

Procedure:

-

Lipid Film Hydration: DSPC, cholesterol, DSPE-PEG, and DSPE-PEG-maleimide are dissolved in chloroform at a specific molar ratio. The solvent is evaporated under reduced pressure to form a thin lipid film. The film is then hydrated with an ammonium sulfate solution by vortexing, forming multilamellar vesicles.

-

Extrusion: The liposome suspension is subjected to multiple extrusions through polycarbonate membranes of decreasing pore size (e.g., 200 nm then 100 nm) to produce unilamellar vesicles of a defined size.

-

Drug Loading: The external buffer is exchanged with a sucrose solution to create an ammonium sulfate gradient. Doxorubicin is then added to the liposome suspension and incubated at an elevated temperature (e.g., 60°C) to facilitate active loading into the liposomes. Unencapsulated doxorubicin is removed by size exclusion chromatography.

-

Conjugation of this compound: this compound, containing a free thiol group, is incubated with the maleimide-functionalized liposomes. The maleimide group reacts with the thiol group to form a stable thioether bond, conjugating this compound to the liposome surface.

-

Purification: Unconjugated this compound is removed by dialysis or size exclusion chromatography to yield the final this compound-coupled liposomal doxorubicin.

Chromatin Immunoprecipitation (ChIP) Assay for HIF-1α Binding to the Legumain Promoter

This protocol details the steps to experimentally validate the binding of HIF-1α to the promoter region of the LGMN gene under hypoxic conditions.

Experimental Workflow: ChIP Assay

Procedure:

-

Cell Culture and Hypoxia Induction: Cancer cells are cultured to approximately 80% confluency and then exposed to hypoxic conditions (e.g., 1% O2) for a specified time (e.g., 16 hours).

-

Crosslinking: Protein-DNA complexes are crosslinked by adding formaldehyde directly to the culture medium.

-

Cell Lysis and Chromatin Shearing: Cells are lysed, and the chromatin is sheared into smaller fragments (200-1000 bp) by sonication.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for HIF-1α, or a control IgG, overnight. Protein A/G beads are then added to pull down the antibody-protein-DNA complexes.

-

Washing and Elution: The beads are washed to remove non-specific binding, and the protein-DNA complexes are eluted.

-

Reverse Crosslinking and DNA Purification: The crosslinks are reversed by heating, and the DNA is purified.

-

Quantitative PCR (qPCR): The purified DNA is used as a template for qPCR with primers designed to amplify the HRE-containing region of the LGMN promoter. The amount of immunoprecipitated DNA is quantified and normalized to the input DNA.

Conclusion and Future Directions

The foundational research on this compound and its interaction with the hypoxia-inducible protein Legumain presents a compelling strategy for targeted cancer therapy. The specific upregulation of Legumain in the tumor microenvironment provides a unique opportunity for selective drug delivery, minimizing off-target effects and enhancing therapeutic efficacy. The development of this compound-coupled nanocarriers has shown significant promise in preclinical models, warranting further investigation.

Future research should focus on:

-

Optimizing the design and formulation of this compound-based nanomedicines to improve drug loading, stability, and tumor penetration.

-

Conducting comprehensive in vivo studies in a wider range of cancer models to evaluate the efficacy and safety of this approach.

-

Exploring the potential of combining this compound-targeted therapies with other treatment modalities, such as immunotherapy, to achieve synergistic anti-tumor effects.

-

Developing robust biomarkers to identify patient populations most likely to benefit from Legumain-targeted therapies.

By addressing these key areas, the full therapeutic potential of this compound and the targeting of hypoxic stress pathways can be realized, offering new hope for patients with difficult-to-treat cancers.

References

Preliminary Studies on the Cardiac Effects of RR-11a: A Fictional Case Study

Disclaimer: The compound "RR-11a" is a fictional entity created for illustrative purposes, as no public scientific data exists for a compound with this designation. This whitepaper synthesizes established preclinical methodologies into a hypothetical case study to demonstrate the evaluation of a selective β1-adrenergic receptor antagonist.

This technical guide provides an in-depth overview of the hypothetical preliminary studies on the cardiac effects of this compound, a novel small molecule inhibitor designed to selectively target the β1-adrenergic receptor (β1-AR). The intended audience includes researchers, scientists, and professionals in drug development.

The β1-AR is a G-protein-coupled receptor (GPCR) predominantly found in the heart, kidneys, and fat cells.[1] In cardiomyocytes, its stimulation by catecholamines like norepinephrine initiates a signaling cascade that increases heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).[1][2][3] Dysregulation of this pathway is implicated in various cardiovascular diseases, making it a critical target for therapeutic intervention.[2][4]

Proposed Mechanism of Action: β1-Adrenergic Receptor Antagonism

This compound is hypothesized to act as a competitive antagonist at the β1-adrenergic receptor. By blocking the binding of endogenous catecholamines, it is expected to attenuate the downstream signaling cascade responsible for increasing cardiac activity. The primary signaling pathway involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[1][2] cAMP then activates Protein Kinase A (PKA), which phosphorylates several key proteins, including L-type calcium channels and phospholamban, leading to increased intracellular calcium and enhanced contractility.[1][2]

In Vitro Characterization

The initial evaluation of a compound's cardiac effects begins with in vitro assays to determine its affinity for the target receptor and its potential for off-target effects, which could lead to cardiotoxicity.[5][6][7]

Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are a standard method for quantifying receptor-ligand interactions.[8][9][10]

-

Objective: To determine the binding affinity (Ki) of this compound for the human β1- and β2-adrenergic receptors.

-

Materials:

-

Membrane preparations from HEK293 cells stably expressing human β1-AR or β2-AR.

-

Radioligand: [³H]-CGP 12177 (a non-selective β-AR antagonist).

-

Non-specific binding control: Propranolol (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[11]

-

Glass fiber filters and a cell harvester.

-

-

Procedure:

-

Membrane preparations (25 µg protein) are incubated in 96-well plates.[8][11]

-

A fixed concentration of [³H]-CGP 12177 is added to each well.

-

Increasing concentrations of unlabeled this compound (or a reference compound) are added to compete for binding with the radioligand.

-

The plates are incubated at 30°C for 60 minutes to reach equilibrium.[11]

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters, separating bound from free radioligand.[12]

-

Filters are washed with ice-cold buffer, and the radioactivity retained on the filters is measured using a scintillation counter.

-

Data are analyzed using non-linear regression to calculate the IC50, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[11]

-

Quantitative Data: Receptor Binding Affinity

The results from the radioligand binding assay are summarized below.

| Compound | β1-AR Ki (nM) | β2-AR Ki (nM) | Selectivity (β2/β1) |

| This compound | 5.2 | 485.6 | 93.4 |

| Metoprolol (Reference) | 15.8 | 980.2 | 62.0 |

| Propranolol (Reference) | 1.1 | 1.5 | 1.4 |